N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-4-(1-piperidinyl)benzamide
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-4-(1-piperidinyl)benzamide, also known as DNTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. DNTB is a member of the thienylbenzamide family of compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-4-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide, a signaling molecule that is involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antitumor effects in various cancer cell lines. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-4-(1-piperidinyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has a well-defined chemical structure, which makes it easy to study its biological activities. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Additionally, it may have off-target effects that could complicate its use in certain experiments.
Future Directions
There are several future directions for the study of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-4-(1-piperidinyl)benzamide. One area of research is the development of more potent and selective analogs of this compound that could be used for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-4-(1-piperidinyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-nitro-4-piperidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-16(17-13-6-9-25(23,24)11-13)12-4-5-14(15(10-12)19(21)22)18-7-2-1-3-8-18/h4-5,10,13H,1-3,6-9,11H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBYGWKDEOJXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3CCS(=O)(=O)C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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